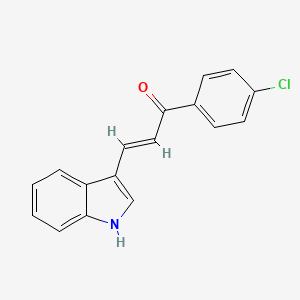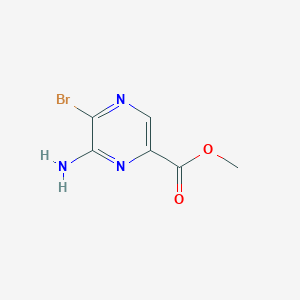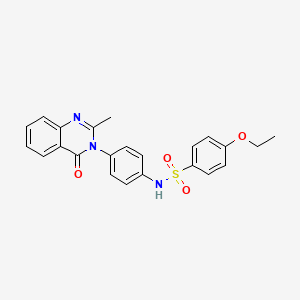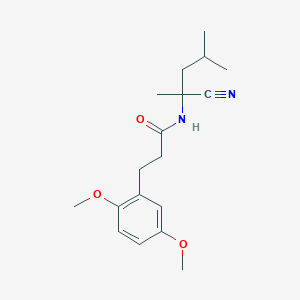![molecular formula C20H17N3O6S B2410729 Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946252-91-1](/img/structure/B2410729.png)
Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is known to possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis often involves the use of various spectroscopic techniques for characterization, including multinuclear NMR, IR, and mass spectrometry . The synthesis process may also involve the cleavage of bonds with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . This technique provides detailed information about the molecular geometry of the compound .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit can be quite complex. For instance, organoselenium compounds incorporating this subunit have been synthesized, and their thermal decomposition behavior has been studied using thermogravimetric analysis .Applications De Recherche Scientifique
Synthesis and Structural Insights
The chemical under discussion is a complex molecule with potential significance in various scientific research fields. Although the direct references to this specific chemical are scarce, related research offers insights into the synthesis and application of structurally similar compounds, which can shed light on the potential avenues for the application of this compound in scientific research.
Synthesis and Structure Analysis : One study presents the synthesis of related 4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclopentane) derivatives, illustrating the methodology that could potentially be adapted for synthesizing the target compound. This research provides a foundational approach for the synthesis of complex quinazoline derivatives, which are of interest due to their structural and potentially pharmacological properties (Markosyan et al., 2000).
Molecular and Crystal Structures : The study of molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates contributes to the understanding of the structural characteristics of quinazoline derivatives. X-ray structural analysis is employed to establish the structure, which is crucial for understanding the compound's chemical behavior and potential interactions (Rudenko et al., 2012).
Cytotoxic Activity and Potential Therapeutic Applications : Another area of interest is the synthesis of quinazoline derivatives with observed cytotoxic activities, suggesting potential therapeutic applications, especially in cancer research. The synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which show substantial growth delays against tumor models in mice, highlights the potential of quinazoline derivatives in medicinal chemistry and as a basis for developing new pharmacological agents (Bu et al., 2001).
Antimicrobial and Anticonvulsant Activities : The exploration of new quinazolines as potential antimicrobial agents also points to the broad spectrum of scientific applications for quinazoline derivatives. Synthesized compounds demonstrating antibacterial and antifungal activities against various pathogens suggest a promising area for further research into the target compound’s potential antimicrobial properties (Desai et al., 2007).
Mécanisme D'action
Target of Action
Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It is known that similar compounds can affect cell cycle progression and induce apoptosis , which are critical pathways in cancer biology.
Result of Action
Similar compounds have been shown to inhibit the growth of various human cancer cell lines .
Orientations Futures
The benzo[d][1,3]dioxole subunit is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts are likely to continue exploring the synthesis and evaluation of novel compounds incorporating this subunit .
Propriétés
IUPAC Name |
methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-19(26)12-3-4-13-14(7-12)22-20(30)23(18(13)25)9-17(24)21-8-11-2-5-15-16(6-11)29-10-28-15/h2-7H,8-10H2,1H3,(H,21,24)(H,22,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHPXRIDWUKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)





![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)
